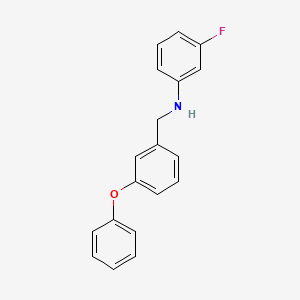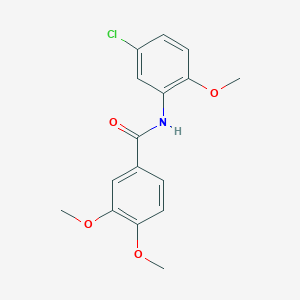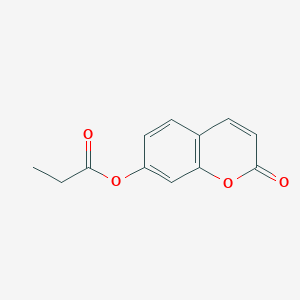![molecular formula C15H19N3O4 B5772808 N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide, commonly known as NAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NAC is a hydrazide derivative of cyclohexanecarboxylic acid that has been synthesized using various methods.
作用机制
The mechanism of action of NAC is not fully understood. However, it has been suggested that NAC exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. NAC has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
NAC has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). NAC has also been reported to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, NAC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in various cell types.
实验室实验的优点和局限性
NAC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other antioxidants and anti-inflammatory agents. However, NAC has some limitations for use in lab experiments. It has been reported to have poor solubility in water, which can limit its bioavailability and efficacy. Additionally, NAC can interact with other compounds in the cell culture media, which can affect its stability and activity.
未来方向
There are several future directions for research on NAC. One area of interest is the development of novel formulations of NAC that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential of NAC as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, the mechanism of action of NAC needs to be further elucidated to fully understand its therapeutic potential.
合成方法
NAC can be synthesized using various methods, including the reaction of cyclohexanecarboxylic acid with hydrazine hydrate and 4-nitrobenzoyl chloride. Another method involves the reaction of cyclohexanecarbohydrazide with 4-nitrobenzoyl chloride. The synthesis of NAC using these methods has been reported in the literature.
科学研究应用
NAC has been extensively studied for its potential therapeutic applications. It has been reported to possess antioxidant, anti-inflammatory, and anti-cancer properties. NAC has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, liver cells, and pancreatic beta cells. It has also been reported to reduce inflammation in animal models of various diseases, including arthritis, colitis, and sepsis. Additionally, NAC has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(10-11-6-8-13(9-7-11)18(21)22)16-17-15(20)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLNOFQGKKPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)
![4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5772752.png)





